

Application Notes and Protocols for Lentiviral-Mediated Overexpression of STK11 In Vitro

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Compound of Interest

Compound Name: LK 11

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Introduction

Serine/threonine kinase 11 (STK11), also known as liver kinase B1 (LKB1), is a critical tumor suppressor gene that plays a pivotal role in cellular metabolism, cell polarity, and apoptosis.[1][2] STK11 is a master upstream kinase that phosphorylates and activates AMP-activated protein kinase (AMPK), a central energy sensor that maintains cellular energy homeostasis.[3][4] The STK11/AMPK signaling pathway is a key regulator of cell growth and proliferation, primarily through its inhibitory effect on the mammalian target of rapamycin (mTOR) pathway.[4][5] Dysregulation of the STK11/AMPK/mTOR axis is frequently observed in various cancers, making it a compelling target for therapeutic intervention.

Lentiviral vectors are highly efficient vehicles for delivering and stably integrating genetic material into both dividing and non-dividing mammalian cells. This makes them an ideal tool for in vitro studies requiring sustained overexpression of a target gene, such as STK11. These application notes provide a comprehensive guide to the lentiviral-mediated overexpression of STK11 in vitro, including detailed protocols for lentivirus production, cell transduction, and subsequent analysis of STK11 overexpression and its functional consequences.

Key Applications

- **Functional Analysis:** Elucidate the role of STK11 in various cellular processes, including cell growth, proliferation, apoptosis, and metabolism.

- **Pathway Elucidation:** Investigate the downstream signaling cascades regulated by STK11, particularly the AMPK and mTOR pathways.
- **Drug Discovery:** Screen for and validate therapeutic compounds that target the STK11 signaling pathway in cancer and metabolic diseases.
- **Disease Modeling:** Create stable cell lines overexpressing STK11 to model diseases associated with STK11 dysregulation.

Quantitative Data Summary

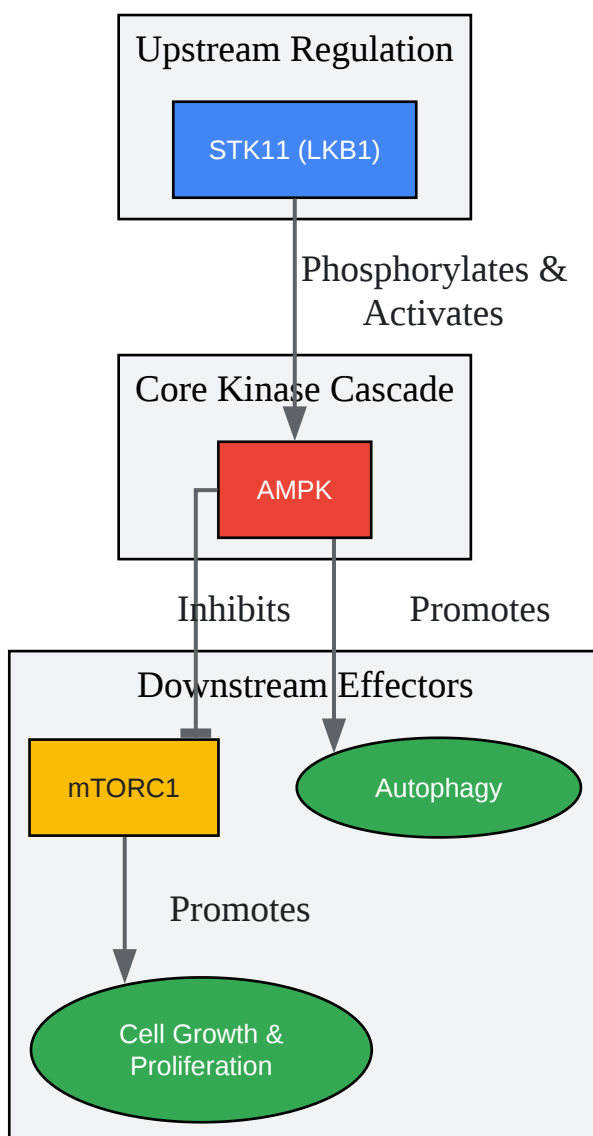
The following tables summarize representative quantitative data obtained from in vitro experiments involving the manipulation of STK11 expression.

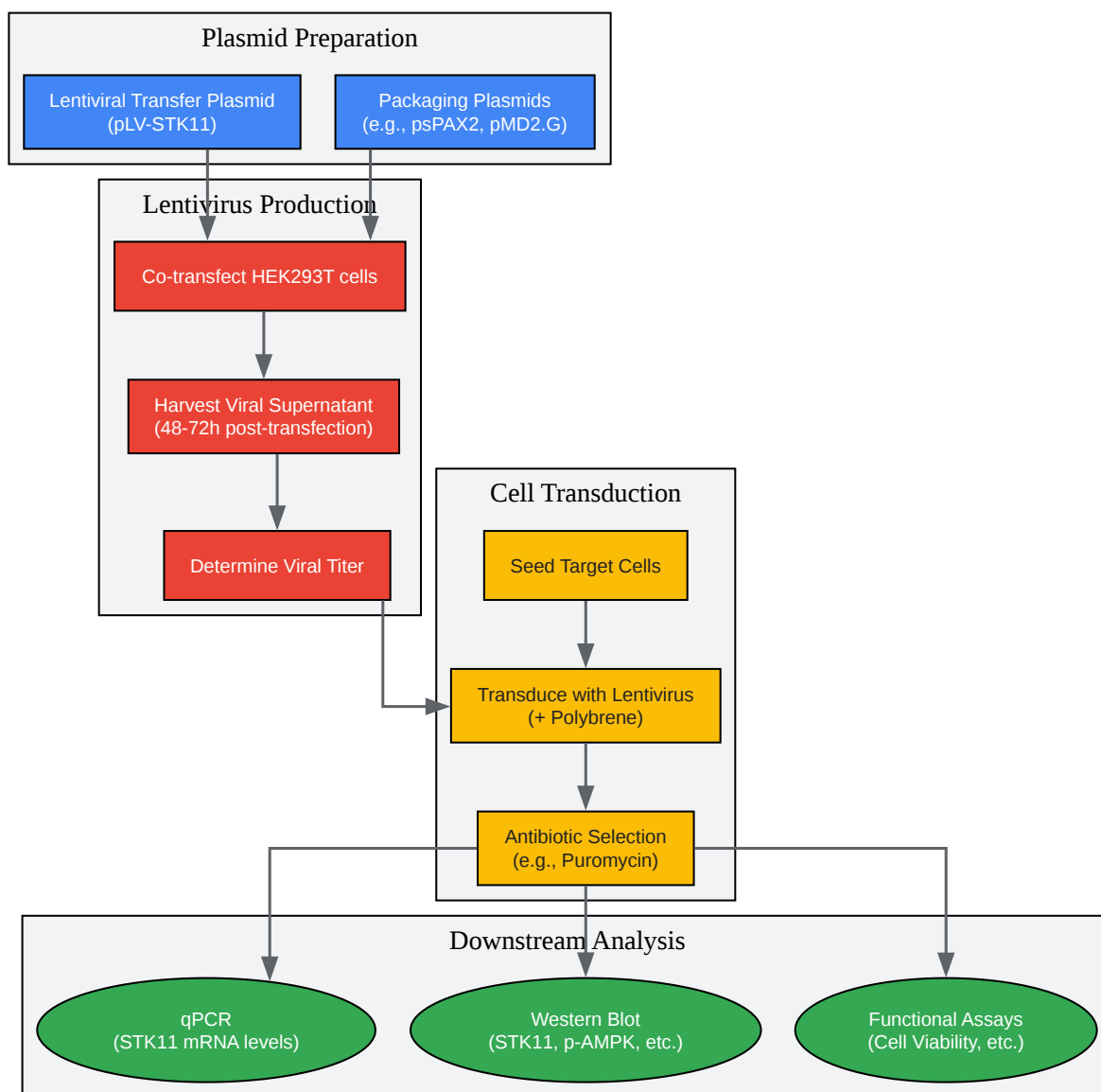
Cell Line	Method of STK11 Manipulation	Change in STK11 Expression	Downstream Effect	Reference
Human KRAS-driven LUAD (H2009)	CRISPR/Cas9 Knockout	Confirmed by Western Blot	~2-fold increase in YAP1 protein abundance	[1]
STK11-mutant LUAD (A549, H460)	STK11 Knockdown	-	Reduced Bax and Bak, Increased Bcl-2, Reduced p-AMPK	[6]
STK11-mutant LUAD (A549, H23, H2030)	Lentiviral Overexpression	Confirmed by qRT-PCR and Western Blot	Increased CD1E mRNA and protein expression	[6]

Assay	Cell Line	STK11 Status	Condition	Result	Reference
Cell Viability (CCK-8)	A549	Wild-type vs. Mutant	Standard Culture	Lower cell viability in wild-type STK11 cells	[6]
Cell Viability (CCK-8)	Calu6	Wild-type vs. Mutant	Standard Culture	Higher cell viability in STK11-mutant cells	[6]
Cell Viability	A549, H23, H1993, H460 (STK11-mutant)	Wild-type STK11 introduced	Treatment with cardiac glycosides	Increased cell viability after STK11 restoration	[7]
Cell Viability (Alamar Blue)	A549	LKB1 Overexpression	Azacytidine Treatment	Increased sensitivity to azacytidine	[8]
Cell Viability (Alamar Blue)	H358	LKB1 Knockout	Azacytidine Treatment	Decreased sensitivity to azacytidine	[8]

Signaling Pathway and Experimental Workflow

STK11 (LKB1)/AMPK Signaling Pathway





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